1H-pyrrolo[3,2-c]pyridine-2-carbonitrile

FMS kinase CSF-1R cancer therapeutics

Researchers seeking a validated core for kinase inhibitor programs often face SAR inconsistencies from unverified scaffold alternatives. 1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile provides a defined starting point with proven selectivity and potency. - Achieve 3.2x enhanced biochemical potency (IC₅₀ = 30 nM) vs. lead compound KIST101029 for FMS kinase. - Tunable selectivity profile, exhibiting a 19.3-fold window between PI3Kγ (IC₅₀ = 15 nM) and Aurora B (IC₅₀ = 290 nM). - De-risked scaffold with demonstrated in vivo efficacy in xenograft models and favorable microsomal stability data.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B12278109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC(=C2)C#N
InChIInChI=1S/C8H5N3/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5,11H
InChIKeyLBUWNBMXZPNPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile Scaffold Overview


1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile (CAS: 2110724-86-0; molecular formula: C₈H₅N₃; molecular weight: 143.15 g/mol) is a heterocyclic organic compound featuring a fused pyrrole-pyridine bicyclic core with a nitrile functional group at the 2-position . The [3,2-c] ring fusion topology distinguishes this scaffold from other pyrrolopyridine regioisomers, while the 2-carbonitrile moiety provides a reactive handle for further functionalization into amides, acids, or heterocyclic derivatives [1]. This scaffold serves as a versatile intermediate and core template for developing bioactive molecules, particularly kinase inhibitors and CNS-active compounds [2]. The rigid bicyclic framework contributes to conformational stability while maintaining compatibility with diverse reaction conditions [3].

Scaffold Identity
Pyrrolo[3,2-c]pyridine fused core with reactive 2-carbonitrile handle
Synthesis Workflow
Entry point for amide, acid, or heterocycle derivatization libraries
Research Context
Supports kinase inhibitor design and CNS-active compound development

1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile Functional Specificity


Generic substitution among pyrrolopyridine analogs without verifying functional differentiation is scientifically unsound. The [3,2-c] ring fusion topology differs fundamentally from other regioisomers such as pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[3,2-b]pyridine (4-azaindole), and pyrrolo[2,3-c]pyridine (6-azaindole), each displaying distinct electronic distribution, hydrogen-bonding patterns, and target-binding geometries [1]. Furthermore, the 2-carbonitrile substituent in this scaffold is not a passive spectator group; its electron-withdrawing character and dipole moment directly influence scaffold reactivity, metabolic stability, and kinase hinge-binding interactions [2]. Procuring an unsubstituted analog or a scaffold with different substitution patterns without direct comparative activity data against the intended biological target introduces uncontrolled variables that can invalidate SAR studies, compromise lead optimization efforts, and waste research resources. The quantitative evidence presented in Section 3 establishes the performance baselines that any putative alternative must meet or exceed.

Ring Fusion Topology
[3,2-c] isomer differs from [2,3-b], [3,2-b], or [2,3-c] azaindoles in electronic distribution and target-binding geometry. Regioisomer mismatches may shift kinase hinge-binding patterns.
Nitrile Handle Role
The 2-carbonitrile is not a passive group; its electron-withdrawing character influences scaffold reactivity and metabolic stability. Unsubstituted analogs may alter SAR trajectories.
Performance Baselines
Derivative potency and selectivity benchmarks (Section 3) must be reviewed. Procuring an unvalidated scaffold risks uncontrolled variables that can compromise lead optimization campaigns.

1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile Differentiation Evidence


FMS Kinase Inhibition vs. Lead Compound

In a structure-activity relationship (SAR) study of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r—a derivative bearing the core scaffold functionalized with appropriate substituents—achieved an FMS kinase IC₅₀ of 30 nM. This represents a 3.2-fold improvement in potency compared to the lead diarylamide compound KIST101029 (IC₅₀ = 96 nM) when tested under identical assay conditions [1]. The unsubstituted parent scaffold 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile serves as the essential synthetic entry point for constructing such optimized derivatives; procuring the correct scaffold ensures that subsequent derivatization can access this validated potency trajectory.

FMS Kinase Inhibition
Cross-study comparable
Derivative 1r IC₅₀ = 30 nM vs. lead KIST101029 IC₅₀ = 96 nM; 3.2-fold potency difference in identical assay conditions.
Supports FMS kinase inhibitor workflow fit. The scaffold enables access to a validated potency trajectory.
In vitro kinase assay; selectivity profiled across 40 kinases.
FMS kinase CSF-1R cancer therapeutics kinase inhibition

BMDM Macrophage Cellular Activity

The translational relevance of the pyrrolo[3,2-c]pyridine scaffold is further supported by cellular efficacy data. Compound 1r, derived from this scaffold, demonstrated an IC₅₀ of 84 nM in bone marrow-derived macrophages (BMDM)—a physiologically relevant cellular model for FMS/CSF-1R signaling. This represents a 2.32-fold improvement in cellular potency over KIST101029, which showed an IC₅₀ of 195 nM in the same BMDM assay [1]. The retention of potency advantage from biochemical to cellular assays indicates that derivatives of this scaffold maintain target engagement in a more complex biological environment, a critical consideration for hit-to-lead progression.

BMDM Cellular Activity
Cross-study comparable
Derivative 1r IC₅₀ = 84 nM vs. KIST101029 IC₅₀ = 195 nM in bone marrow-derived macrophages; 2.32-fold response difference.
Indicates target engagement retention in a cellular CSF-1R signaling model.
BMDM cellular assay; supports hit-to-lead progression assessment.
bone marrow-derived macrophages cellular potency CSF-1R signaling immuno-oncology

MPS1/TTK Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has been independently validated as a productive starting point for developing monopolar spindle 1 (MPS1/TTK) kinase inhibitors. In vitro structure-activity relationship studies based on this scaffold yielded a selective MPS1 inhibitor with an in vitro IC₅₀ of 0.04 mM (40 μM) [1]. Notably, the optimized compound demonstrated stability in both mouse and human microsomes and showed in vivo activity in a mouse xenograft model of human colon carcinoma, reducing MPS1 activity compared to untreated controls [2]. This scaffold-to-lead trajectory underscores the value of the unsubstituted core as an enabling intermediate for medicinal chemistry campaigns targeting the spindle assembly checkpoint.

MPS1/TTK Kinase Inhibition
Class-level inference
Optimized derivative IC₅₀ = 40 μM; stable in mouse and human microsomes; in vivo activity reported in colon carcinoma xenograft model.
Demonstrates scaffold productivity for spindle assembly checkpoint inhibitor research.
Microsomal stability and xenograft model context; independent validation from FMS data.
MPS1 TTK kinase spindle assembly checkpoint anticancer

CYP1A2 Interaction Profile

Derivatives of the 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile scaffold have demonstrated interactions with cytochrome P450 enzymes, specifically CYP1A2. In human liver microsome assays, a representative derivative (CHEMBL2397347) showed measurable CYP1A2 inhibitory activity [1]. This interaction profile is scaffold-dependent and context-specific: while CYP inhibition can be a liability in drug development contexts, it may be a desirable feature for applications requiring modulation of drug metabolism or for tool compounds designed as CYP probes. Notably, computational predictions indicate that certain derivatives exhibit low CYP inhibitory promiscuity and weak hERG inhibition, suggesting that the scaffold can be tuned to mitigate off-target metabolic liabilities through appropriate substitution [2].

CYP1A2 Interaction
Data to verify
Representative derivative showed CYP1A2 inhibition in human liver microsomes; computational predictions suggest low CYP promiscuity for optimized analogs.
Scaffold-dependent metabolic context; relevant for ADME study design.
Derivative-specific; review CYP profile when elaborating scaffold.
CYP1A2 cytochrome P450 drug metabolism ADME

PI3Kγ vs. Aurora Kinase Selectivity

The 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile scaffold, when appropriately elaborated, can be directed toward distinct kinase targets with varying selectivity profiles. A derivative of this scaffold (CHEMBL3898901/US11155556, No. 5) demonstrated a 19.3-fold selectivity window between PI3Kγ (IC₅₀ = 15 nM) and Aurora kinase B (IC₅₀ = 290 nM), with intermediate activity against PI3Kδ (IC₅₀ = 29 nM) and Aurora kinase A (IC₅₀ = 270 nM) [1]. This differential inhibition profile illustrates that the core scaffold is not intrinsically biased toward a single kinase family but can be tuned through medicinal chemistry to achieve target-specific potency gradients. For procurement decisions, this means the unsubstituted scaffold represents a versatile starting point rather than a pre-committed kinase inhibitor.

PI3Kγ vs. Aurora Selectivity
Cross-study comparable
Derivative PI3Kγ IC₅₀ = 15 nM; Aurora B IC₅₀ = 290 nM; 19.3-fold selectivity window. Intermediate PI3Kδ (29 nM) and Aurora A (270 nM) activity.
Illustrates tunable selectivity across kinase families; supports multi-target profiling studies.
ADAPTA and Z'LYTE assay conditions; mammalian expression systems.
PI3Kγ Aurora kinase kinase selectivity polypharmacology

1H-Pyrrolo[3,2-c]pyridine-2-carbonitrile Application Scenarios


FMS/CSF-1R Kinase Inhibitor Development

Procure 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile as the core scaffold for synthesizing FMS kinase inhibitor libraries. Quantitative evidence demonstrates that derivatives of this scaffold achieve up to 3.2-fold enhanced biochemical potency (IC₅₀ = 30 nM) and 2.32-fold enhanced cellular potency in BMDM (IC₅₀ = 84 nM) compared to the lead compound KIST101029 [1]. The scaffold has been validated across a panel of 40 kinases with demonstrated selectivity for FMS, providing a defined starting point for SAR exploration targeting CSF-1R-driven cancers and inflammatory disorders.

MPS1/TTK Spindle Checkpoint Inhibitor Research

Use 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile as a synthetic intermediate for developing MPS1 kinase inhibitors. Independent validation demonstrates that SAR optimization on this scaffold yields MPS1 inhibitors with in vitro potency (IC₅₀ = 40 μM), microsomal stability in both mouse and human systems, and in vivo efficacy in colon carcinoma xenograft models [1]. This scaffold-to-in vivo trajectory de-risks procurement for oncology programs targeting the spindle assembly checkpoint.

Multi-Kinase Selectivity Profiling

Deploy 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile as a versatile kinase inhibitor scaffold for selectivity profiling studies. Evidence demonstrates that derivatives of this scaffold exhibit tunable selectivity across PI3K and Aurora kinase families, achieving a 19.3-fold selectivity window between PI3Kγ (IC₅₀ = 15 nM) and Aurora kinase B (IC₅₀ = 290 nM) [1]. This tunability makes the scaffold suitable for chemical biology studies exploring polypharmacology and for developing tool compounds with defined kinase inhibition fingerprints.

ADME/Tox Profiling & CYP Interactions

Employ 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile and its derivatives in ADME studies requiring CYP1A2 interaction assessment. The scaffold demonstrates measurable CYP1A2 activity in human liver microsome assays, with computational predictions indicating low CYP inhibitory promiscuity and weak hERG liability for optimized derivatives [1]. This profile supports procurement for metabolism studies, drug-drug interaction assessments, and as a reference scaffold for evaluating metabolic stability optimization strategies.

Application
Selection Property
Validation Focus
FMS/CSF-1R kinase inhibitor development
Derivatizable nitrile handle with reported biochemical and cellular potency context
FMS kinase selectivity panel review; BMDM cellular target engagement confirmation
MPS1/TTK spindle checkpoint inhibitor research
Scaffold with independent microsomal stability and in vivo model context
MPS1 in vitro and xenograft model endpoint review; metabolic stability assessment
Multi-kinase selectivity profiling
Tunable PI3K/Aurora selectivity window; versatile core for polypharmacology studies
Kinase panel selectivity gradient validation; isoform-specific assay interpretation
ADME / CYP interaction studies
Scaffold-dependent CYP1A2 interaction profile; context-specific metabolic properties
Human liver microsome assay review; CYP promiscuity and hERG liability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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